molecular formula C11H10BrFO4 B15226404 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid

7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid

Cat. No.: B15226404
M. Wt: 305.10 g/mol
InChI Key: KIRAIENRZSCLIC-UHFFFAOYSA-N
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Description

7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid is a synthetic organic compound that belongs to the class of benzodioxines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring through a cyclization reaction. This can be achieved by reacting a suitable dihydroxybenzene derivative with a dihalomethane compound under basic conditions.

    Introduction of Bromine and Fluorine: The bromine and fluorine atoms are introduced through electrophilic aromatic substitution reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination can be achieved using a fluorinating agent such as Selectfluor.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically involving the reaction of a suitable intermediate with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium azide (NaN₃), potassium cyanide (KCN), organolithium compounds

Major Products Formed

    Oxidation: Corresponding oxidized derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid
  • 7-bromo-5-chloro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid
  • 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-methyl ester

Uniqueness

7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid is unique due to the specific combination of bromine, fluorine, and carboxylic acid functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10BrFO4

Molecular Weight

305.10 g/mol

IUPAC Name

7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid

InChI

InChI=1S/C11H10BrFO4/c1-11(2)4-16-6-3-5(12)7(10(14)15)8(13)9(6)17-11/h3H,4H2,1-2H3,(H,14,15)

InChI Key

KIRAIENRZSCLIC-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=CC(=C(C(=C2O1)F)C(=O)O)Br)C

Origin of Product

United States

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